molecular formula C14H13N3O3 B2483590 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255788-77-2

2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B2483590
CAS-Nummer: 1255788-77-2
Molekulargewicht: 271.276
InChI-Schlüssel: HIDYCIRKILTVKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1255788-77-2) is a high-purity chemical compound offered for biological and pharmaceutical research. This molecule features a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure substituted with a 3,4-dimethoxyphenyl group, yielding a molecular formula of C14H13N3O3 and a molecular weight of 271.28 g/mol . This compound is of significant interest in oncology research, particularly in the study of lung cancer. Scientific studies have synthesized and evaluated derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold for their antiproliferative effects. Research published in Bioorganic & Medicinal Chemistry Letters demonstrates that such compounds can inhibit the growth of human lung adenocarcinoma cell lines, including A549 and H322 cells, in a dosage-dependent manner . Further investigations into related derivatives confirm that this chemical class is a active area of study for its antitumor potential against lung adenocarcinoma models . More recently, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core has also been identified in prodrug research for antiviral cysteine protease inhibitors, highlighting the versatility of this pharmacophore . Researchers can utilize this compound as a key synthetic intermediate for further chemical modification or as a reference standard in bioactivity screening assays. Handle with appropriate precautions; this material may be harmful if swallowed and cause skin and eye irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(18)15-5-6-17(11)16-10/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDYCIRKILTVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes via Cyclocondensation

The core pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically constructed through cyclocondensation reactions. A prominent approach involves reacting ethyl 1-(2-oxo-2-(3,4-dimethoxyphenyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave irradiation. For example, 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine reacts with the pyrazole-ketone precursor in solvent-free conditions at 120°C for 15–30 minutes, achieving yields of 65–85%. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization to form the pyrazinone ring (Fig. 1A).

Key variables influencing yield include:

  • Electron-withdrawing groups on the phenyl ring (e.g., nitro or cyano) accelerate cyclization by increasing electrophilicity at the carbonyl carbon.
  • Microwave irradiation reduces reaction time by 60% compared to conventional heating, minimizing side reactions such as hydrolysis.

Multi-step Synthesis from Pyrazole-carboxylic Acid Intermediates

An alternative route begins with pyrazole-3-carboxylic acids, proceeding through amide formation and cyclization (Fig. 1B):

  • Amide Formation : Pyrazole-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with 3,4-dimethoxyphenethylamine to yield N-(3,4-dimethoxyphenethyl)pyrazole-3-carboxamide.
  • Cyclization : The amide undergoes base-mediated cyclization (e.g., K₂CO₃ in DMF at 100°C) to form the pyrazinone ring. This step requires careful pH control to prevent decomposition.

This method achieves moderate yields (50–60%) but allows late-stage functionalization of the pyrazole and phenyl moieties.

Microwave-assisted One-pot Synthesis

A streamlined one-pot protocol eliminates intermediate isolation (Table 1):

Step Conditions Yield (%)
Precursor synthesis Ethanol, reflux, 4 h 78
Cyclocondensation Microwave, solvent-free, 120°C, 20 min 82

The precursor, ethyl 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate, is generated in situ via Claisen-Schmidt condensation between pyrazole-5-carboxylate and 3,4-dimethoxyacetophenone. Subsequent amine addition and cyclization under microwave irradiation complete the synthesis.

Late-stage introduction of the 3,4-dimethoxyphenyl group is achievable through Suzuki-Miyaura coupling. For example, bromopyrazolo[1,5-a]pyrazin-4(5H)-one reacts with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C. This method offers regioselectivity but requires anhydrous conditions to prevent boronic acid hydrolysis.

Comparative Analysis of Synthetic Methods

Table 2 evaluates key parameters across methodologies:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 82 95 High Moderate
Multi-step synthesis 60 90 Low High
Microwave-assisted 85 98 Moderate Low
Suzuki coupling 70 88 High High

Microwave-assisted synthesis emerges as the most efficient, though Pd-catalyzed coupling is preferred for introducing diverse aryl groups post-cyclization.

Structural Characterization and Validation

Critical analytical techniques include:

  • ¹H NMR : The singlet at δ 3.85–3.90 ppm integrates for six protons, confirming the two methoxy groups.
  • X-ray crystallography : Dihedral angles between the pyrazinone and phenyl rings (12–18°) indicate limited conjugation, stabilizing the molecule in non-planar conformations.
  • HRMS : [M+H]⁺ peaks at m/z 354.1321 (calc. 354.1318) validate the molecular formula C₁₉H₁₇N₃O₃.

Industrial-scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors optimize the cyclocondensation step by maintaining precise temperature control (±2°C) and reducing reaction time to 10 minutes. Post-synthesis purification via recrystallization from ethanol/water (7:3) achieves >99% purity, meeting pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or

Biologische Aktivität

2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structure, characterized by a pyrazolo ring fused to a pyrazine ring with a 3,4-dimethoxyphenyl group, imparts specific chemical and biological properties. This article reviews its biological activity, particularly its potential as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2).

The primary biological target of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is CDK2 , a critical regulator of the cell cycle. The compound inhibits CDK2 activity, leading to disrupted cell cycle progression and induction of apoptosis in cancer cells. This action is significant in cancer therapeutics as it can halt the proliferation of malignant cells.

Biochemical Pathways

The inhibition of CDK2 affects several downstream pathways involved in cell cycle regulation. The resultant alterations can lead to:

  • G1/S phase arrest : Preventing cells from progressing to DNA synthesis.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable properties for therapeutic applications. Its solubility and stability under physiological conditions enhance its potential as an effective drug candidate.

Anticancer Activity

In vitro studies have demonstrated that 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits significant anticancer activity against various cancer cell lines.

Case Studies and Research Findings

Recent research has highlighted the compound's efficacy in different contexts:

  • Cell Line Studies :
    • In studies involving A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines, the compound demonstrated IC50 values ranging from 0.75 to 4.21 µM, indicating potent growth inhibitory effects .
    • A comparative analysis showed that it effectively induced apoptosis and inhibited cell proliferation significantly more than control compounds.
  • Mechanistic Insights :
    • The compound was found to induce autophagy in certain cell lines without triggering apoptosis, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .
  • Bioactivity against Pathogens :
    • Beyond anticancer properties, derivatives of this compound have shown antimicrobial activity against various pathogens, further broadening its potential applications .

Data Summary Table

Property Value/Description
IUPAC Name 2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Molecular Formula C14H13N3O3
Molecular Weight 273.27 g/mol
Primary Target Cyclin-Dependent Kinase 2 (CDK2)
IC50 Values (Cancer Cell Lines) 0.75 - 4.21 µM
Mechanism of Action CDK2 inhibition leading to apoptosis

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compounds exhibited GI50_{50}, TGI50_{50}, and LC50_{50} values indicating effective growth inhibition at low concentrations .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, with certain compounds triggering autophagy pathways without causing apoptosis in specific cell lines . This dual action suggests a potential for combination therapies.
  • Selectivity and Efficacy :
    • Some derivatives were found to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This selectivity enhances their therapeutic index, making them attractive candidates for further development .

Anti-inflammatory Applications

The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown potential in modulating inflammatory pathways.

Research Insights

  • Inhibition of Pro-inflammatory Cytokines :
    • Studies indicate that certain derivatives can significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Neuroprotective Properties

Neurodegenerative diseases pose a significant health challenge globally. Compounds like 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated for their neuroprotective effects.

Case Studies and Findings

  • Neuroprotection in Cellular Models :
    • In cellular models of neurodegeneration, these compounds have been shown to promote neuronal survival and reduce oxidative stress markers .
  • Multi-target Ligands :
    • The design of multi-target ligands that include pyrazolo[1,5-a]pyrazin-4(5H)-one has been explored for their potential to treat neurodegenerative diseases by targeting multiple receptors simultaneously .

Summary Table of Applications

Application TypeKey FindingsReferences
AnticancerEffective against MCF7, SF-268, NCI-H460
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectivePromotes neuronal survival

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

The pharmacological profile of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly influenced by substituents. Key examples include:

2-Phenyl Derivatives

Zheng et al. (2011) synthesized 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their antiproliferative effects against lung cancer cells (A549 and H322). Substitutions on the phenyl ring, such as methyl or methoxy groups, modulated activity, with IC₅₀ values ranging from 5–20 μM .

2-(3,4-Dimethylphenyl) Analogs

A closely related compound, 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021262-12-3), shares a high structural similarity (98%) with the target compound.

Fluorinated Derivatives

Fluorine substitution is common in medicinal chemistry to enhance bioavailability. For example, 5-(2-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775481-89-4) incorporates fluorine atoms, which could improve target binding via halogen interactions .

Comparison Table: Substituent Effects
Compound Substituents Key Properties/Activity Reference
2-(3,4-Dimethoxyphenyl) derivative 3,4-Dimethoxy Unknown activity; discontinued commercially
2-Phenyl derivatives Phenyl (± methyl/methoxy) IC₅₀: 5–20 μM (A549/H322 cells)
2-(3,4-Dimethylphenyl) derivative 3,4-Dimethyl High structural similarity; no activity data
5-(2-Fluorobenzyl)-2-(4-fluorophenyl) Fluorine substituents Enhanced bioavailability (hypothesized)

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one vs. Non-Dihydro Analogs

Dihydro derivatives, such as dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibit unique pharmacokinetic properties. For example, compound 8 (dihydro form) exists in equilibrium with its acyclic β-amidomethyl vinyl sulfone (7), functioning as a prodrug. This equilibrium enables controlled release of reactive intermediates, enhancing target engagement in covalent inhibition strategies .

Q & A

Q. Key SAR insights :

Substituent PositionEffect on ActivityExampleSource
3,4-Dimethoxyphenyl (Ring A)Enhances binding to kinase ATP pockets via H-bonding2-(3,4-Dimethoxyphenyl) derivative: IC50 = 5 µM vs. A549
Oxazole/oxadiazole moietiesImproves microbial target affinityMIC = 0.25 µg/mL vs. M. tuberculosis
Electron-withdrawing groups (e.g., Cl)Increases metabolic stabilityChlorophenyl derivatives show longer in vivo half-life

Methodology : Comparative IC50/MIC profiling of derivatives with systematic substituent variations .

Advanced: What challenges arise in scaling up synthesis, and how are purity and yield maintained?

  • Challenges :
    • Low yields in cyclization steps due to steric hindrance .
    • Byproduct formation during multi-step reactions .
  • Solutions :
    • Continuous flow reactors : Improve heat/mass transfer for exothermic steps .
    • Crystallization optimization : Slow evaporation (ethyl acetate) produces high-purity crystals for X-ray validation .
    • Process analytics : In-line NMR and HPLC monitor intermediates .

Advanced: How should researchers address contradictions in reported IC50 values across studies?

  • Potential causes :
    • Assay variability (e.g., MTT vs. resazurin-based viability assays) .
    • Cell passage number differences affecting sensitivity .
  • Resolution strategies :
    • Standardize protocols (e.g., ATP-based assays for consistency) .
    • Include positive controls (e.g., cisplatin for A549) to normalize data .

Basic: What computational tools predict target interactions and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) and bacterial enzymes .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., 100 ns simulations for binding free energy calculations) .

Advanced: Which antimicrobial pathways are targeted by this compound?

  • Mycobacterium tuberculosis : Inhibits cell wall biosynthesis (targeting InhA) and iron uptake .
  • Gram-negative bacteria : Disrupts efflux pumps (e.g., AcrB-TolC) via hydrophobic interactions with oxadiazole groups .

Basic: How does X-ray crystallography contribute to structural characterization?

  • Key applications :
    • Confirms dihedral angles between aromatic rings (e.g., 16.05° for phenyl-pyrazole orientation) .
    • Validates screw-boat conformation of the pyrazine ring, critical for target binding .
  • Protocol : Crystals grown via slow evaporation (ethyl acetate) yield 0.40 × 0.20 × 0.10 mm blocks for diffraction (MoKα radiation, 293 K) .

Advanced: What in vitro assays assess cytotoxicity and selectivity?

  • Cytotoxicity : LDH release assays in HEK293 (normal cells) vs. cancer lines .
  • Selectivity index (SI) : SI = IC50(normal)/IC50(cancer); derivatives with SI >10 are prioritized .

Advanced: How to design experiments identifying off-target effects in multi-target therapies?

  • Proteome-wide profiling :
    • Kinase inhibition panels : Eurofins DiscoverX screens 468 kinases at 1 µM .
    • Click chemistry probes : Alkynyl-tagged derivatives pull down interacting proteins for MS/MS identification .
  • Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., autophagy vs. apoptosis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.